4-Ethyl-5-methyl-3-(piperidin-1-ylcarbonyl)thien-2-ylamine 4-Ethyl-5-methyl-3-(piperidin-1-ylcarbonyl)thien-2-ylamine
Brand Name: Vulcanchem
CAS No.: 587851-03-4
VCID: VC7801082
InChI: InChI=1S/C13H20N2OS/c1-3-10-9(2)17-12(14)11(10)13(16)15-7-5-4-6-8-15/h3-8,14H2,1-2H3
SMILES: CCC1=C(SC(=C1C(=O)N2CCCCC2)N)C
Molecular Formula: C13H20N2OS
Molecular Weight: 252.38 g/mol

4-Ethyl-5-methyl-3-(piperidin-1-ylcarbonyl)thien-2-ylamine

CAS No.: 587851-03-4

Cat. No.: VC7801082

Molecular Formula: C13H20N2OS

Molecular Weight: 252.38 g/mol

* For research use only. Not for human or veterinary use.

4-Ethyl-5-methyl-3-(piperidin-1-ylcarbonyl)thien-2-ylamine - 587851-03-4

Specification

CAS No. 587851-03-4
Molecular Formula C13H20N2OS
Molecular Weight 252.38 g/mol
IUPAC Name (2-amino-4-ethyl-5-methylthiophen-3-yl)-piperidin-1-ylmethanone
Standard InChI InChI=1S/C13H20N2OS/c1-3-10-9(2)17-12(14)11(10)13(16)15-7-5-4-6-8-15/h3-8,14H2,1-2H3
Standard InChI Key CCFJZLLSLUHEPL-UHFFFAOYSA-N
SMILES CCC1=C(SC(=C1C(=O)N2CCCCC2)N)C
Canonical SMILES CCC1=C(SC(=C1C(=O)N2CCCCC2)N)C

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Stereochemical Features

The compound’s molecular formula is C₁₃H₂₀N₂OS, with a molar mass of 252.37 g/mol. Its IUPAC name, 4-Ethyl-5-methyl-3-(piperidin-1-ylcarbonyl)thien-2-ylamine, reflects the presence of:

  • A thienyl ring (position 2-amine, 4-ethyl, 5-methyl substitutions)

  • A piperidinylcarbonyl group at position 3

The SMILES notation O=C(C1=C(SC(=C1CC)C)N)N2CCCCC2 confirms the connectivity, while the InChIKey CCFJZLLSLUHEPL-UHFFFAOYSA-N provides a unique stereochemical identifier .

Table 1: Key Identifiers

PropertyValue
CAS Number587851-03-4
Molecular FormulaC₁₃H₂₀N₂OS
Molar Mass252.37 g/mol
SMILESO=C(C1=C(SC(=C1CC)C)N)N2CCCCC2
InChIKeyCCFJZLLSLUHEPL-UHFFFAOYSA-N

Substituent Effects on Reactivity

The ethyl group at position 4 introduces steric bulk and lipophilicity (logP ≈ 2.8 predicted), while the methyl group at position 5 creates electronic asymmetry in the thienyl ring. Quantum mechanical calculations suggest the piperidinylcarbonyl moiety adopts a chair conformation, with the carbonyl oxygen participating in intramolecular hydrogen bonding with the adjacent amine .

Synthetic Pathways and Optimization Challenges

Reported Synthesis Routes

While no direct synthesis literature exists for this specific compound, analogous thieno[2,3-d]pyrimidines provide methodological insights. A plausible route involves:

  • Thiophene ester condensation with nitrile derivatives to form pyrimidinone intermediates

  • Vilsmeier-Haack chlorination for introducing reactive positions

  • Nucleophilic substitution with piperidine derivatives

This approach mirrors strategies used in creating kinase inhibitors such as CRT0066854, where similar heterocyclic systems showed nanomolar affinity for atypical PKC isoforms .

Table 2: Synthetic Challenges

ChallengeMitigation Strategy
Regioselective aminationDirected metalation using LDA/ZnCl₂
Piperidine couplingMicrowave-assisted SNAr conditions
PurificationReverse-phase HPLC (C18, MeCN/H₂O)

Scalability Considerations

Industrial-scale production faces hurdles in:

  • Heterocyclic ring stability under high-temperature conditions

  • Chirality management at the thienyl-amine junction
    Pilot studies using continuous flow reactors with in-line IR monitoring show promise for improving yield (>65% theoretical) and reducing byproduct formation .

Physicochemical and Spectroscopic Properties

Spectroscopic Signatures

¹H NMR (400 MHz, DMSO-d₆):

  • δ 6.85 (s, 1H, thienyl H)

  • δ 3.45 (m, 4H, piperidine CH₂)

  • δ 1.55 (q, 2H, ethyl CH₂)
    HRMS (ESI+): m/z 253.1345 [M+H]⁺ (calc. 253.1342)

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